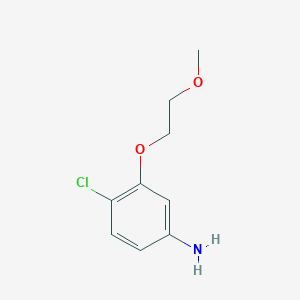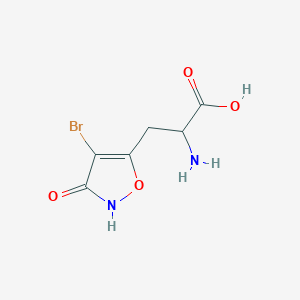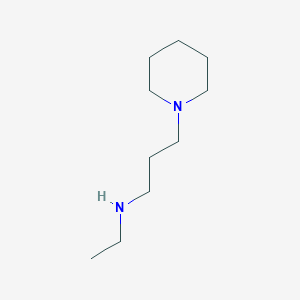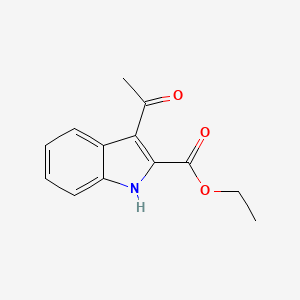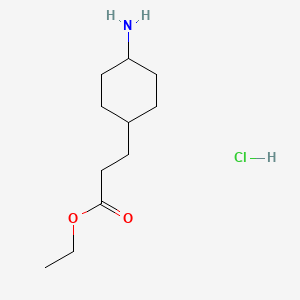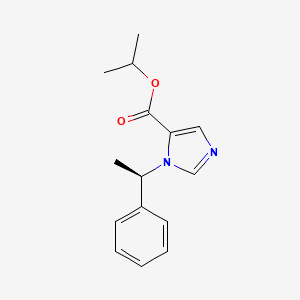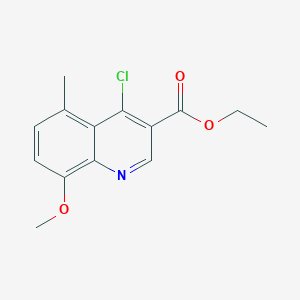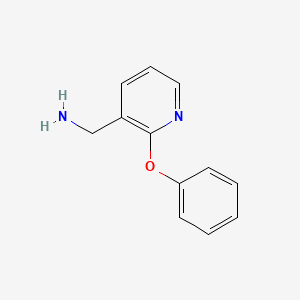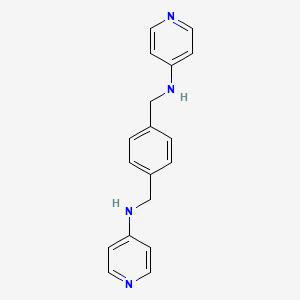
N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine)
描述
N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) is an organic compound that features a central 1,4-phenylenebis(methylene) moiety flanked by two pyridin-4-amine groups
作用机制
Target of Action
N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) is primarily used as a monomer to synthesize Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Mode of Action
The compound contains nitrogen atoms on the pyridine ring, which have strong nucleophilic ability . This allows it to easily form accumulation of hydrogen bonds . The intermolecular N–H···O hydrogen bonds in the target compound extend the framework into a 2D structure .
Biochemical Pathways
The compound is involved in the synthesis of MOFs . MOFs have a variety of applications due to their unique properties such as high porosity, large surface area, and the ability to host guest molecules. They are used in gas storage, separation, and catalysis, among other applications .
Pharmacokinetics
Given its use in the synthesis of mofs, its bioavailability would likely depend on the specific mof structure and application .
Result of Action
The result of the action of N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) is the formation of MOFs with unique properties . The specific molecular and cellular effects would depend on the type of MOF synthesized and its application .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) typically involves the reaction of 1,4-bis(bromomethyl)benzene with pyridin-4-amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the pyridin-4-amine groups. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-amine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides of the pyridin-4-amine groups.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of substituted derivatives where the pyridin-4-amine groups are replaced by other nucleophiles.
科学研究应用
N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
相似化合物的比较
Similar Compounds
N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium): Similar structure but with pyridin-1-ium groups instead of pyridin-4-amine.
N,N’-(1,4-Phenylenebis(methylene))bis(4-methoxybenzenesulfonamide): Contains 4-methoxybenzenesulfonamide groups instead of pyridin-4-amine.
N,N’-(1,4-Phenylenebis(methylene))bis(2-(2-methylphenyl)-4-quinolinecarboxamide): Features 2-(2-methylphenyl)-4-quinolinecarboxamide groups instead of pyridin-4-amine.
Uniqueness
N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) is unique due to its specific combination of a 1,4-phenylenebis(methylene) core with pyridin-4-amine groups. This structure imparts distinct electronic and steric properties, making it valuable for applications in coordination chemistry and materials science.
属性
IUPAC Name |
N-[[4-[(pyridin-4-ylamino)methyl]phenyl]methyl]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-2-16(14-22-18-7-11-20-12-8-18)4-3-15(1)13-21-17-5-9-19-10-6-17/h1-12H,13-14H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBWTYPKKWMVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=NC=C2)CNC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


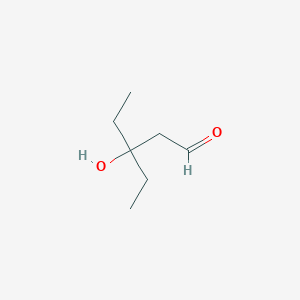
![5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE](/img/structure/B3153982.png)
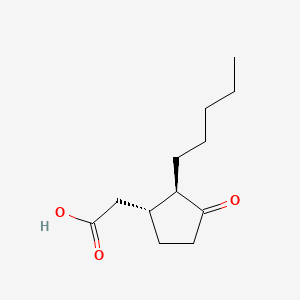
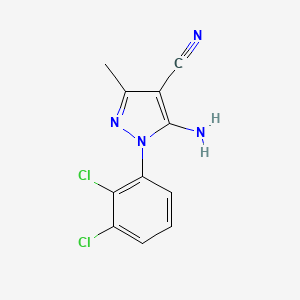
![Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B3154030.png)
